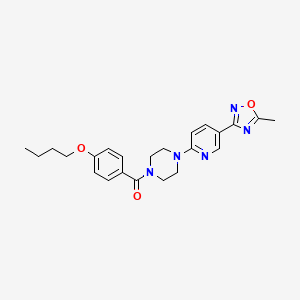
(4-Butoxyphenyl)(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Butoxyphenyl)(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C23H27N5O3 and its molecular weight is 421.501. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4-Butoxyphenyl)(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone is a complex organic molecule that incorporates several pharmacologically relevant moieties, including oxadiazole and piperazine. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is C20H24N4O2, with a molecular weight of approximately 368.43 g/mol. The structure includes a butoxyphenyl group and a piperazine ring substituted with a pyridine and an oxadiazole moiety, which are known for their diverse biological activities.
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety often exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-oxadiazoles have been shown to possess antibacterial and antifungal activities. A study demonstrated that similar oxadiazole-containing compounds displayed moderate to excellent antimicrobial effects against various bacterial strains, suggesting that the incorporation of the oxadiazole ring in our compound may confer similar properties .
Anticancer Activity
The piperazine and pyridine components are frequently associated with anticancer properties. Studies have shown that piperazine derivatives can inhibit tumor growth and induce apoptosis in cancer cells. Specifically, compounds with structural similarities to this compound have been reported to exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer .
Neuroprotective Effects
There is emerging evidence that oxadiazole derivatives may also possess neuroprotective effects. For example, compounds similar in structure have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in neurodegenerative diseases .
Case Studies
- Antimicrobial Screening : A series of oxadiazole derivatives were tested against standard bacterial strains (e.g., E. coli, S. aureus). Results showed that many derivatives exhibited significant inhibition zones, indicating strong antibacterial activity. The structure–activity relationship (SAR) analysis revealed that modifications to the oxadiazole ring significantly influenced potency .
- Anticancer Evaluation : In vitro studies on piperazine derivatives indicated that substitutions on the piperazine nitrogen significantly affected cytotoxicity against cancer cell lines. One study highlighted a derivative with an oxadiazole group achieving an IC50 of less than 10 µM against A549 lung cancer cells .
- Neuroprotection Studies : Research involving oxadiazole-containing compounds demonstrated their ability to reduce neuronal cell death in models of oxidative stress. These findings suggest potential therapeutic roles in conditions like Alzheimer's disease .
Table 1: Biological Activities of Related Compounds
| Compound Name | Structure | Activity Type | IC50/Minimum Inhibition Concentration |
|---|---|---|---|
| Compound A | Oxadiazole derivative | Antimicrobial | 15 µg/mL against E. coli |
| Compound B | Piperazine-based | Anticancer | 8 µM against A549 cells |
| Compound C | Neuroprotective agent | Neuroprotection | Significant reduction in apoptosis |
Table 2: Structure–Activity Relationship (SAR) Insights
属性
IUPAC Name |
(4-butoxyphenyl)-[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3/c1-3-4-15-30-20-8-5-18(6-9-20)23(29)28-13-11-27(12-14-28)21-10-7-19(16-24-21)22-25-17(2)31-26-22/h5-10,16H,3-4,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMGWKPJKNQMTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=C(C=C3)C4=NOC(=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














